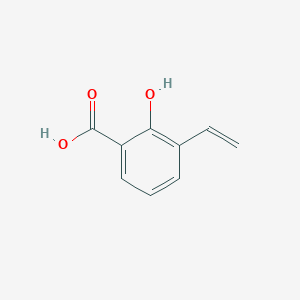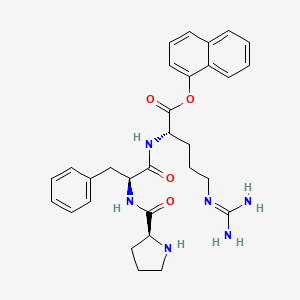![molecular formula C16H12F2 B14446523 Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro- CAS No. 75416-80-7](/img/structure/B14446523.png)
Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-] is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with fluorine atoms and connected by a bis(methylene)ethanediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-] typically involves the reaction of fluorobenzene derivatives with appropriate methylene and ethanediyl bridging agents under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atoms or other substituents on the benzene rings are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-] involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
Comparison: Benzene, 1,1’-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-] is unique due to the presence of fluorine atoms and the specific bis(methylene)ethanediyl bridge. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications compared to its similar counterparts.
Propriétés
Numéro CAS |
75416-80-7 |
|---|---|
Formule moléculaire |
C16H12F2 |
Poids moléculaire |
242.26 g/mol |
Nom IUPAC |
1-fluoro-4-[3-(4-fluorophenyl)buta-1,3-dien-2-yl]benzene |
InChI |
InChI=1S/C16H12F2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H2 |
Clé InChI |
LKPRNLWYYCZRGT-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)F)C(=C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


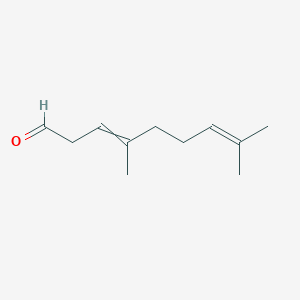
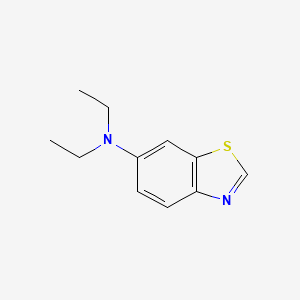
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
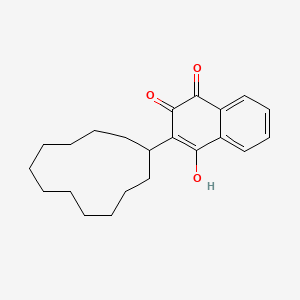
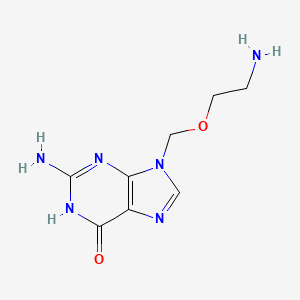
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
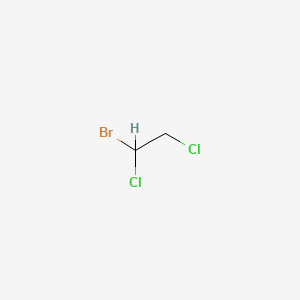
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
